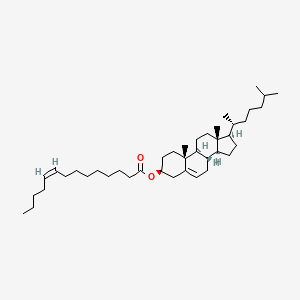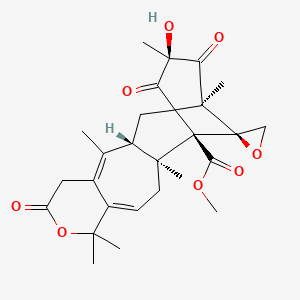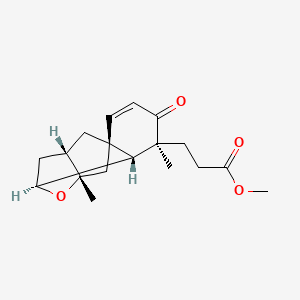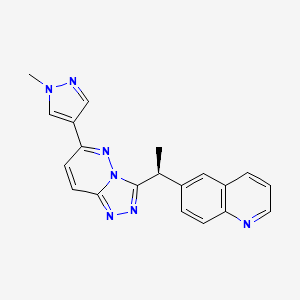
(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABO (hydrochloride) is a compound known for its role as an annexin A7 modulator. It specifically binds to threonine 286 to inhibit its phosphorylation on threonine residues within human umbilical vein endothelial cells. This compound has shown potential in promoting autophagy, reducing apoptosis, and decreasing lipid accumulation in vascular endothelial cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ABO (hydrochloride) involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of aldehyde, acetoacetic ester, and ammonia under solvent-free conditions . This one-pot multi-component reaction is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of ABO (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
ABO (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of ABO (hydrochloride).
Wissenschaftliche Forschungsanwendungen
ABO (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a modulator in various chemical reactions to study the effects of phosphorylation and autophagy.
Biology: ABO (hydrochloride) is used to investigate cellular processes such as autophagy, apoptosis, and lipid metabolism in vascular endothelial cells.
Medicine: The compound has potential therapeutic applications in treating conditions related to vascular health, such as atherosclerosis.
Industry: ABO (hydrochloride) is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
ABO (hydrochloride) exerts its effects by binding to threonine 286 of annexin A7, inhibiting its phosphorylation. This interaction leads to reduced phosphorylation of the microtubule-associated protein 1 light chain in human umbilical vein endothelial cells. Additionally, ABO (hydrochloride) promotes autophagy by triggering the subcellular redistribution of annexin A7 and reducing intracellular calcium levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to ABO (hydrochloride) include:
Ambroxol hydrochloride: Used as an expectorant and mucokinetic agent.
Bromhexine hydrochloride: Also used as an expectorant and mucokinetic agent.
Uniqueness
ABO (hydrochloride) is unique in its specific modulation of annexin A7 and its ability to promote autophagy and reduce apoptosis in vascular endothelial cells. This sets it apart from other similar compounds that may not have the same molecular targets or effects.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol |
InChI |
InChI=1S/C9H12N2O2/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9/h1-3,7,11-12H,4-5,10H2 |
InChI-Schlüssel |
QULMQWMDJWXOMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C(O1)C=CC(=C2)N)CO |
Synonyme |
6-ABO cpd 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262875.png)

![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)











